![molecular formula C19H27N3O2S B13401751 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield .
Análisis De Reacciones Químicas
1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of μ-opioid receptor agonists.
Biology: It is used to investigate the biological pathways and mechanisms of opioid receptors.
Medicine: It is being explored for its potential use as an analgesic with reduced side effects compared to traditional opioids.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by selectively binding to the μ-opioid receptor and activating G-protein signaling pathways. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and reduced neuronal excitability. The bias towards G-protein activation over β-arrestin 2 recruitment reduces the risk of side effects such as respiratory depression .
Comparación Con Compuestos Similares
1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea is unique in its selective μ-opioid receptor agonism with a bias towards G-protein activation. Similar compounds include:
Propiedades
Fórmula molecular |
C19H27N3O2S |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-(1-thiophen-3-ylpropan-2-yl)urea |
InChI |
InChI=1S/C19H27N3O2S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24) |
Clave InChI |
MEDBIJOVZJEMBI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


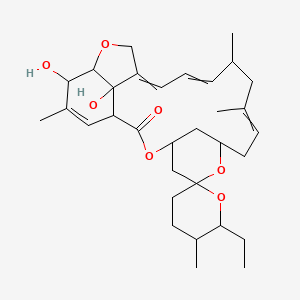
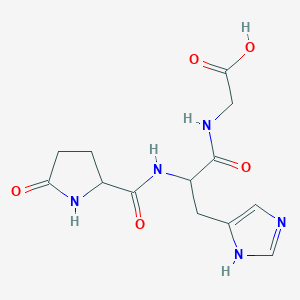
![2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B13401675.png)
![(2S,5S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B13401683.png)
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)

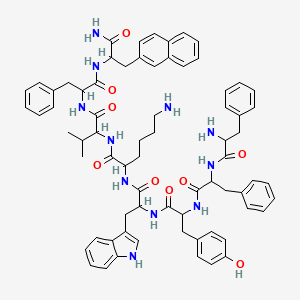
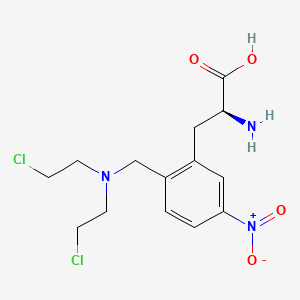

![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)

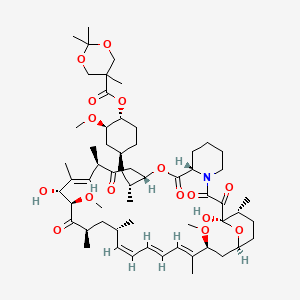
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
